molecular formula C10H9NO B14616870 3-(2-Methoxyphenyl)prop-2-enenitrile CAS No. 57103-24-9

3-(2-Methoxyphenyl)prop-2-enenitrile

Cat. No.: B14616870
CAS No.: 57103-24-9
M. Wt: 159.18 g/mol
InChI Key: YEVWUIYSLYVPHB-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)prop-2-enenitrile is an α,β-unsaturated nitrile featuring a methoxy-substituted phenyl group at the β-position of the acrylonitrile backbone. This compound belongs to a class of molecules with a conjugated π-system, which influences its electronic, optical, and reactivity properties. The methoxy group at the ortho position on the phenyl ring is electron-donating, which may enhance resonance stabilization and modulate intermolecular interactions .

Properties

CAS No.

57103-24-9

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

3-(2-methoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C10H9NO/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-7H,1H3

InChI Key

YEVWUIYSLYVPHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Methoxyphenyl)prop-2-enenitrile can be synthesized through several methods:

Industrial Production Methods

The industrial production of 3-(2-Methoxyphenyl)prop-2-enenitrile typically involves the ammoxidation of propylene . This method is favored due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are used for substitution reactions.

Major Products

    Oxidation: Oxides of the original compound.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)prop-2-enenitrile involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Properties

Table 1: Key Properties of 3-(2-Methoxyphenyl)prop-2-enenitrile and Analogues
Compound Name Substituents Molecular Weight (g/mol) HOMO-LUMO Gap (eV) Key Interactions/Features
3-(2-Methoxyphenyl)prop-2-enenitrile 2-methoxyphenyl, -CN ~173.2 (calculated) N/A Electron-donating methoxy group
(2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)-prop-2-enenitrile 4-methylphenyl, 2-naphthyl 257.34 N/A C–H⋯H interactions; dihedral angle: 60.3°
(2Z)-3-[4-(Dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile 4-dimethylaminophenyl, methoxyimino 328.3 N/A Strong electron-donating dimethylamino group
2,3-Bis(4-methoxyphenyl)prop-2-enenitrile Two 4-methoxyphenyl groups 265.3 N/A Enhanced conjugation; solubility in DMSO
(2E)-3-(3-chloro-4-methoxyphenyl)-2-(thiophen-2-yl)prop-2-enenitrile 3-chloro-4-methoxyphenyl, thiophene 275.75 N/A Electron-withdrawing Cl; heterocyclic thiophene

Key Observations :

  • Substituent Effects: Electron-donating groups (e.g., methoxy, dimethylamino) lower the HOMO-LUMO gap, enhancing optical properties such as fluorescence . In contrast, electron-withdrawing groups (e.g., nitro, chloro) increase reactivity toward nucleophilic attack .
  • Conformational Flexibility : Derivatives like (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)-prop-2-enenitrile exhibit restricted rotation due to steric hindrance, leading to distinct dihedral angles (60.3°) .

Photophysical and Electrochemical Properties

  • HOMO-LUMO Energies: DFT calculations on diphenylamino-substituted derivatives reveal HOMO energies ranging from -5.2 to -5.5 eV and LUMO energies from -2.8 to -3.1 eV, with gap energies of ~2.4 eV . Methoxy-substituted analogues are expected to exhibit similar or narrower gaps due to resonance effects.
  • Solvatochromism: Solvent polarity significantly affects absorbance and fluorescence. For example, in methanol, a bathochromic shift is observed due to enhanced charge-transfer transitions .

Crystallographic and Solid-State Behavior

  • Packing Motifs: Derivatives with strong π-π interactions (e.g., diphenylamino-substituted compounds) form dense molecular stacks, whereas methoxy-substituted analogues may exhibit weaker van der Waals interactions .
  • Software Tools : Structures are refined using SHELX and OLEX2 , with hydrogen-bonding patterns analyzed via graph set theory .

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